molecular formula C10H6N2O3 B2599535 5-Nitroquinoline-8-carbaldehyde CAS No. 860758-26-5

5-Nitroquinoline-8-carbaldehyde

Cat. No.: B2599535
CAS No.: 860758-26-5
M. Wt: 202.169
InChI Key: OADWZRGEFPVNSY-UHFFFAOYSA-N
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Description

5-Nitroquinoline-8-carbaldehyde is an organic compound with the molecular formula C10H6N2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Safety and Hazards

5-Nitroquinoline-8-carbaldehyde is harmful if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Nitroquinoline-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid.

    Reduction: Reduction of the nitro group can yield 5-aminoquinoline-8-carbaldehyde.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline-8-carboxylic acid.

    Reduction: 5-Aminoquinoline-8-carbaldehyde.

    Substitution: Depending on the nucleophile, different substituted quinoline derivatives can be formed.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Aminoquinoline-8-carbaldehyde: Formed by the reduction of 5-Nitroquinoline-8-carbaldehyde, it has different reactivity and applications.

    8-Hydroxyquinoline: A precursor in the synthesis of this compound, it has distinct chemical properties and uses.

Uniqueness

This compound is unique due to the presence of both the nitro and aldehyde functional groups, which confer specific reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

5-nitroquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O3/c13-6-7-3-4-9(12(14)15)8-2-1-5-11-10(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADWZRGEFPVNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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